1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14762093
InChI: InChI=1S/C15H24N4O2/c1-11(2)9-16-15(20)12-5-4-8-19(10-12)13-6-7-14(21-3)18-17-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,16,20)
SMILES:
Molecular Formula: C15H24N4O2
Molecular Weight: 292.38 g/mol

1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14762093

Molecular Formula: C15H24N4O2

Molecular Weight: 292.38 g/mol

* For research use only. Not for human or veterinary use.

1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide -

Specification

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
IUPAC Name 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C15H24N4O2/c1-11(2)9-16-15(20)12-5-4-8-19(10-12)13-6-7-14(21-3)18-17-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,16,20)
Standard InChI Key XMJQQVXXJNMLJH-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC(=O)C1CCCN(C1)C2=NN=C(C=C2)OC

Introduction

1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by its complex structure, which includes a piperidine ring, a pyridazine moiety, and a carboxamide functional group. The molecular formula of this compound is C15H24N4O2, with a molecular weight of 292.38 g/mol.

Synthesis and Chemical Reactions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide involves multi-step reactions starting from readily available precursors. The process typically includes various chemical transformations typical for amides and heterocycles, such as condensation reactions and substitutions. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.

Biological Activity and Potential Applications

This compound is primarily known for its interaction with P2X receptors, which are ion channels activated by ATP and play critical roles in neurotransmission and inflammation. By modulating these receptors, it may inhibit receptor activation or affect ion flow, influencing cellular signaling pathways related to pain perception and inflammatory responses. Potential therapeutic applications include the treatment of neuropathic pain.

Biological ActivityPotential Application
Interaction with P2X ReceptorsTreatment of neuropathic pain
Modulation of ion channelsInflammation management

Research Findings and Future Directions

Research into 1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is ongoing, with a focus on elucidating its detailed mechanisms of action and exploring additional therapeutic applications. Preliminary studies suggest that compounds with similar structures can exhibit significant biological activities, including interactions with enzymes and receptors involved in disease pathways.

Comparison with Similar Compounds

1-(6-methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide is distinct from other compounds due to its unique combination of structural features. For example, it differs from simpler piperidine derivatives by the presence of a pyridazine moiety and a carboxamide group, which enhance its biological activity and chemical reactivity.

CompoundStructure FeaturesUnique Aspects
1-(6-methoxypyridazin-3-yl)-piperidineLacks N-(2-methylpropyl) substituentMore basic due to absence of alkyl chain
N-(2-methylpropyl)piperidineNo pyridazine or methoxy groupsSimpler structure, less polar
6-MethoxypyridazineDoes not contain piperidine or carboxamideLacks amine functionality, limiting reactivity

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